Technical Monograph: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate
Technical Monograph: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate
Part 1: Executive Summary & Chemical Identity
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is a specialized heterocyclic carbamate primarily utilized in medicinal chemistry and neuropharmacology research. Structurally, it fuses a 2-methyl-8-quinolinol (8-hydroxyquinaldine) scaffold with a 4-chlorophenyl carbamoyl moiety.
This compound belongs to a class of pseudo-irreversible cholinesterase inhibitors .[1][2] Unlike simple competitive inhibitors, it functions by transferring the carbamoyl group to the catalytic serine residue of the target enzyme (Acetylcholinesterase, AChE, or Butyrylcholinesterase, BuChE), temporarily inactivating it.[2] Furthermore, the "leaving group" generated upon hydrolysis—2-methyl-8-quinolinol—is a bidentate metal chelator with distinct steric properties that differentiate it from the classic 8-hydroxyquinoline (8HQ), specifically regarding its interaction with trivalent metal ions like Al(III) and Fe(III).
Physicochemical Profile[2][3][4][5][6][7]
| Property | Value / Description |
| IUPAC Name | 2-methylquinolin-8-yl N-(4-chlorophenyl)carbamate |
| CAS Number | 14577-79-8 |
| Molecular Formula | C₁₇H₁₃ClN₂O₂ |
| Molecular Weight | 312.75 g/mol |
| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water. |
| Appearance | White to off-white crystalline solid |
| H-Bond Donors | 1 (Carbamate NH) |
| H-Bond Acceptors | 3 (Quinoline N, Carbamate O, Ester O) |
Part 2: Synthesis & Manufacturing Methodology
The synthesis of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is a nucleophilic addition reaction. The high reactivity of isocyanates makes this the preferred pathway over the use of carbamoyl chlorides for N-aryl derivatives, ensuring higher yields and simpler purification.
Reaction Pathway
The synthesis involves the reaction of 2-methyl-8-quinolinol (nucleophile) with 4-chlorophenyl isocyanate (electrophile). The reaction is typically catalyzed by a weak base (e.g., Triethylamine) or organotin compounds (e.g., DBTL), though the basicity of the quinoline nitrogen can sometimes be sufficient to drive the reaction in non-protic solvents.
Experimental Protocol
Note: All procedures must be performed in a fume hood under an inert atmosphere (N₂ or Ar) to prevent isocyanate hydrolysis.
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Reagents:
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2-Methyl-8-quinolinol (1.0 eq)
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4-Chlorophenyl isocyanate (1.1 eq)
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Triethylamine (TEA) (0.1 eq, Catalyst)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
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Procedure:
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Dissolution: Dissolve 10 mmol of 2-Methyl-8-quinolinol in 20 mL of anhydrous DCM in a round-bottom flask.
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Activation: Add catalytic TEA and stir at room temperature for 10 minutes.
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Addition: Add 11 mmol of 4-Chlorophenyl isocyanate dropwise via a syringe or addition funnel. The reaction is exothermic; cooling to 0°C may be required for larger scales.
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Reflux/Stir: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
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Quench & Isolation: Once the starting phenol is consumed, evaporate the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from hot ethanol or a Toluene/Hexane mixture to yield the pure carbamate.
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Synthesis Logic Diagram
Figure 1: Synthetic pathway via isocyanate addition. The phenolic oxygen attacks the central carbon of the isocyanate group.
Part 3: Mechanism of Action (Pharmacology)
This compound is designed to target Serine Hydrolases , specifically Acetylcholinesterase (AChE) . Its mechanism is distinct from reversible inhibitors (like Tacrine) and relies on a chemical transfer process known as Carbamylation .[2]
Recognition & Binding
The lipophilic quinoline ring and the chlorophenyl moiety facilitate entry into the AChE active site gorge. The protonated quinoline nitrogen (at physiological pH) may interact with the cation-π site (Trp86) of the enzyme.
Carbamylation (Inactivation)
The catalytic triad of AChE (Ser200, His447, Glu334) attacks the carbamate carbonyl. Unlike an ester substrate (acetylcholine) which hydrolyzes in microseconds, the carbamylated enzyme is stable for minutes to hours.
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Leaving Group: 2-methyl-8-quinolinol is released.
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Inhibited State: The enzyme is "capped" with a N-(4-chlorophenyl)carbamoyl group.
Decarbamylation (Regeneration)
Water eventually hydrolyzes the carbamylated serine, restoring enzyme activity.[2] The electron-withdrawing chlorine atom on the phenyl ring makes the carbamate slightly more labile to hydrolysis than an unsubstituted phenyl carbamate, tuning the duration of inhibition.
Mechanism Diagram
Figure 2: The pseudo-irreversible inhibition cycle of Acetylcholinesterase. The rate of decarbamylation determines the duration of drug action.
Part 4: Reactivity & Stability
Hydrolytic Stability
The carbamate linkage is susceptible to hydrolysis in basic conditions or in the presence of esterases.
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pH < 7: Relatively stable.
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pH > 9: Rapid hydrolysis to 4-chloroaniline, CO₂, and 2-methyl-8-quinolinol.
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Storage: Must be stored at -20°C, desiccated.
Chelation Potential (Pro-Chelator Effect)
The intact carbamate cannot chelate metals effectively because the phenolic oxygen is blocked. However, upon biological hydrolysis (inside the brain or fungi), it releases 2-methyl-8-quinolinol .
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Steric Hindrance: The 2-methyl group sterically hinders the formation of saturated 1:3 (Metal:Ligand) complexes with small ions like Al(III), unlike 8-hydroxyquinoline. This makes the released ligand more selective for larger ions or lower coordination numbers (e.g., Cu(II) or Zn(II)).
Part 5: References
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Sigma-Aldrich. Product Specification: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (S632090).Link
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Wang, Y., et al. (2023). "Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[3] Link
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Darvesh, S., et al. (2008). "Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase."[1] Journal of Medicinal Chemistry, 51(14), 4200-4212. Link
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Musilek, K., et al. (2017). "Proline-Based Carbamates as Cholinesterase Inhibitors." Molecules, 22(11), 1986. Link
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Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activities." Drug Design, Development and Therapy, 7, 1157. Link
